N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
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Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a heterocyclic compound that contains a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with morpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction and improve the solubility of the reactants. The purification process may involve the use of high-performance liquid chromatography (HPLC) to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential use as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit the activity of enzymes involved in inflammation, pain, and cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the morpholine ring.
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: Similar structure but contains a piperidine ring instead of a morpholine ring.
N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but contains a benzamide group instead of a morpholine ring.
The uniqueness of this compound lies in its combination of the thiazole and morpholine rings, which can enhance its biological activity and solubility compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-7-6-10-8(15-7)11-9(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCKXCHTQXOHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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